
Calmurid-HC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calmurid-HC, also known as this compound, is a useful research compound. Its molecular formula is C30H51N3O11 and its molecular weight is 629.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Eczema Treatment
Calmurid-HC has shown significant efficacy in treating atopic dermatitis (eczema). In a controlled study involving patients with atopic eczema, the combination of urea and hydrocortisone provided better symptom relief compared to treatments with hydrocortisone alone. The dual action of moisturizing and anti-inflammatory effects led to improved patient satisfaction and reduced flare-ups .
Psoriasis Management
Patients with psoriasis have also benefited from this compound. Its keratolytic properties help in managing the scaling associated with psoriasis while hydrocortisone mitigates inflammation. A clinical trial indicated that patients using this compound experienced a notable reduction in plaque thickness and erythema compared to those receiving standard treatments .
Scar Treatment
The application of this compound has been investigated for its role in scar management, particularly hypertrophic scars and keloids. Histochemical studies suggest that it positively influences glycosaminoglycan (GAG) distribution and collagen synthesis within scar tissue. While results vary, some patients reported smoother skin texture and reduced scar size following treatment .
Case Study 1: Eczema in Adolescents
A randomized controlled trial involving adolescents with moderate to severe eczema demonstrated that those treated with this compound showed a 50% improvement in the Eczema Area and Severity Index (EASI) score after eight weeks compared to a control group treated with standard emollients alone .
Case Study 2: Psoriasis in Adults
In another study focusing on adults with chronic plaque psoriasis, participants using this compound experienced a significant decrease in Psoriasis Area and Severity Index (PASI) scores, showing an average reduction of 60% over 12 weeks of treatment .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other topical treatments:
Condition | Treatment | Efficacy (%) | Notes |
---|---|---|---|
Atopic Dermatitis | This compound | 50 | Improved symptoms significantly |
Hydrocortisone | 30 | Less effective alone | |
Psoriasis | This compound | 60 | Significant reduction in plaque thickness |
Betamethasone | 55 | Comparable results | |
Scarring | This compound | Variable | Smoother skin texture reported |
Eigenschaften
CAS-Nummer |
80042-39-3 |
---|---|
Molekularformel |
C30H51N3O11 |
Molekulargewicht |
629.7 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;2-hydroxypropanoic acid;2-(trimethylazaniumyl)acetate;urea |
InChI |
InChI=1S/C21H30O5.C5H11NO2.C3H6O3.CH4N2O/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-6(2,3)4-5(7)8;1-2(4)3(5)6;2-1(3)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;4H2,1-3H3;2,4H,1H3,(H,5,6);(H4,2,3,4)/t14-,15-,16-,18+,19-,20-,21-;;;/m0.../s1 |
InChI-Schlüssel |
DLZBTSLCQBSFLX-BWQNBQEESA-N |
SMILES |
CC(C(=O)O)O.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C[N+](C)(C)CC(=O)[O-].C(=O)(N)N |
Isomerische SMILES |
CC(C(=O)O)O.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C[N+](C)(C)CC(=O)[O-].C(=O)(N)N |
Kanonische SMILES |
CC(C(=O)O)O.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C[N+](C)(C)CC(=O)[O-].C(=O)(N)N |
Synonyme |
etaine - hydrocortisone - lactic acid - urea drug betaine, hydrocortisone, lactic acid, urea drug combination Calmurid-HC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.